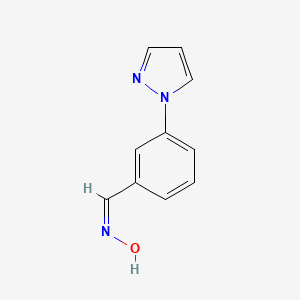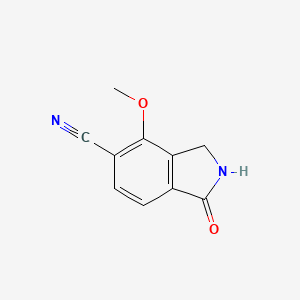
4-Methoxy-1-oxoisoindoline-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-oxoisoindoline-5-carbonitrile is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methoxy group and a carbonitrile group in the structure of this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-oxoisoindoline-5-carbonitrile typically involves the reaction of 2-carboxybenzaldehyde with methoxyamine and a cyanide source. One common method is the Strecker synthesis, which involves the use of trimethylsilyl cyanide (TMSCN) and a suitable catalyst such as OSU-6. The reaction is carried out at room temperature (23°C) to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1-oxoisoindoline-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxoisoindoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-1-oxoisoindoline-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-oxoisoindoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the methoxy and carbonitrile groups allows it to form stable complexes with target proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxoisoindoline-1-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxy-1-oxoisoindoline-3-carbonitrile: Similar structure but with the carbonitrile group at a different position, leading to different chemical properties.
Uniqueness
4-Methoxy-1-oxoisoindoline-5-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
4-methoxy-1-oxo-2,3-dihydroisoindole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c1-14-9-6(4-11)2-3-7-8(9)5-12-10(7)13/h2-3H,5H2,1H3,(H,12,13) |
Clave InChI |
XCBMDZSWSJEBPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1CNC2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


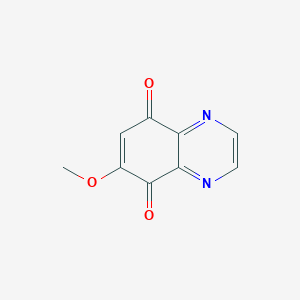




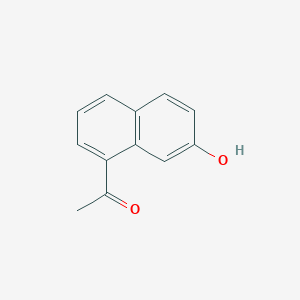
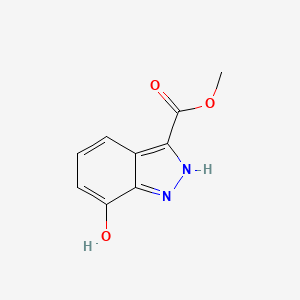
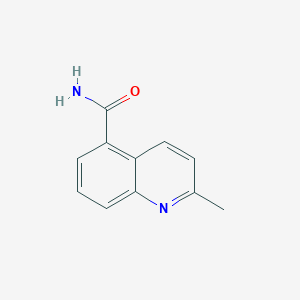


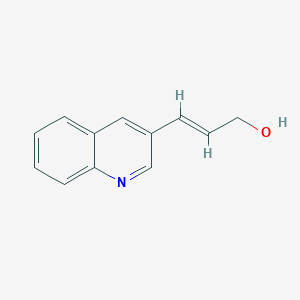
![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
